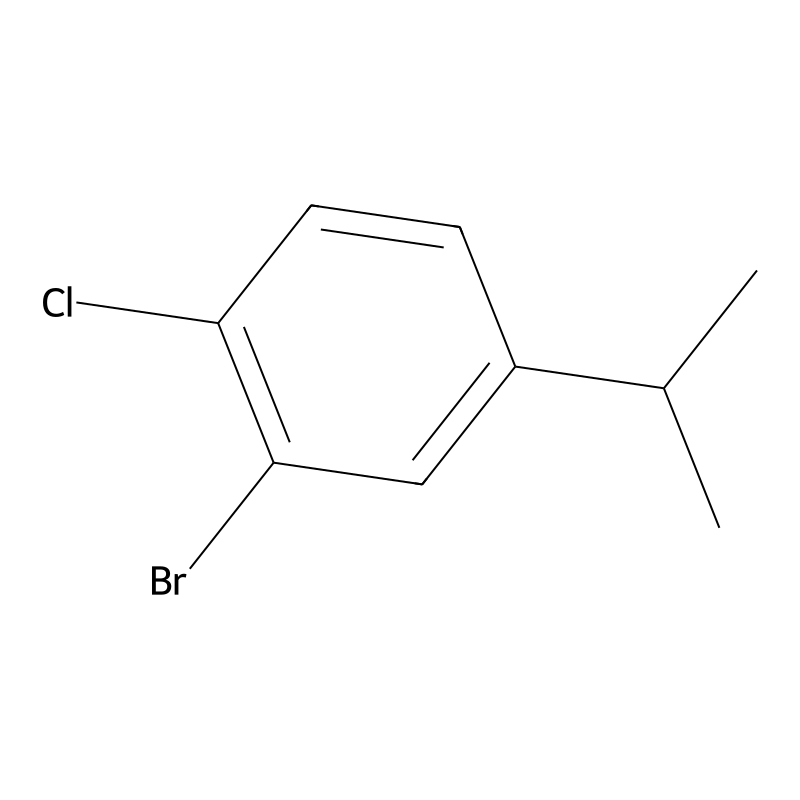

3-Bromo-4-chloroisopropylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-4-chloroisopropylbenzene is an organic compound characterized by the presence of bromine and chlorine substituents on a benzene ring, along with an isopropyl group. Its molecular formula is , and it has a molecular weight of approximately 233.54 g/mol. The compound is identified by the CAS number 90350-25-7 and is part of the broader category of bromochlorobenzenes, which are mixed aryl halides consisting of both bromine and chlorine as substituents on a benzene ring .

Similar Compounds

Several compounds share structural similarities with 3-Bromo-4-chloroisopropylbenzene. Here are some notable examples:

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| 1-Bromo-2-chlorobenzene | 694-80-4 | |

| 1-Bromo-3-chlorobenzene | 108-37-2 | |

| 1-Bromo-4-chlorobenzene | 106-39-8 | |

| 3-Bromo-4-chloronitrobenzene | 16588-26-4 | |

| 2-Bromo-1-chloro-3-nitrobenzene | 19128-48-4 |

These compounds exhibit unique properties due to variations in their substituents' positions and types, influencing their chemical reactivity and potential applications .

3-Bromo-4-chloroisopropylbenzene can be synthesized through several methods, including:

- Electrophilic Aromatic Substitution: Starting from 4-chloroisopropylbenzene, bromination can be achieved using bromine in the presence of a Lewis acid catalyst.

- Halogen Exchange Reactions: This method involves the exchange of halogen atoms in a precursor compound to introduce both bromine and chlorine onto the benzene ring.

- Multi-step Synthesis: A more complex synthetic route may involve multiple steps where different functional groups are introduced sequentially .

3-Bromo-4-chloroisopropylbenzene has potential applications in:

- Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

- Material Science: In the development of polymers or materials that require specific halogenated functionalities for enhanced properties.

- Research: As a reagent in various

3-Bromo-4-chloroisopropylbenzene is a synthetic organohalogen compound with the molecular formula C₉H₁₀BrCl and a molecular weight of 233.53 g/mol. Its systematic IUPAC name is 2-bromo-1-chloro-4-propan-2-ylbenzene, reflecting the substitution pattern on the benzene ring: a bromine atom at position 2, a chlorine atom at position 1, and an isopropyl group (-CH(CH₃)₂) at position 4. The compound is also known by several synonyms, including 2-bromo-1-chloro-4-isopropylbenzene and 3-bromo-4-chloro isopropyl benzene.

The structural representation in SMILES notation is CC(C)C1=CC(=C(C=C1)Cl)Br, which highlights the benzene core with substituents. The compound’s CAS registry number is 90350-25-7, and its ChemSpider ID is 22568367.

Historical Context in Organohalogen Compound Research

Organohalogen compounds, which include aryl halides like 3-bromo-4-chloroisopropylbenzene, have been integral to industrial and pharmaceutical chemistry since the 19th century. The development of halogenation reactions, such as the Sandmeyer reaction (1884), enabled the synthesis of aryl bromides and chlorides from diazonium salts. While early research focused on simple halobenzenes, advances in regioselective substitution techniques allowed the preparation of complex derivatives, including those with multiple halogens and alkyl groups.

The discovery of naturally occurring organohalogens—over 8,400 to date—has expanded understanding of their ecological roles, though 3-bromo-4-chloroisopropylbenzene remains a synthetic product. Its utility as an intermediate in agrochemical and pharmaceutical synthesis reflects broader trends in organohalogen applications, particularly in cross-coupling reactions and functional group transformations.

Molecular Geometry and Conformational Analysis

3-Bromo-4-chloroisopropylbenzene, with the molecular formula C9H10BrCl and molecular weight of 233.53 g/mol, represents a tri-substituted aromatic compound featuring two halogen atoms and an isopropyl group attached to a benzene ring [1]. The compound is systematically named as 2-bromo-1-chloro-4-propan-2-ylbenzene according to International Union of Pure and Applied Chemistry nomenclature conventions [1] [2].

The molecular geometry centers around the planar aromatic benzene ring, which maintains its characteristic hexagonal configuration with carbon-carbon bond angles of approximately 120 degrees [3] [4]. Each carbon atom in the benzene ring exhibits sp2 hybridization, forming sigma bonds with adjacent carbon atoms while contributing to the delocalized pi-electron system that characterizes aromatic compounds [5]. The benzene ring maintains planarity despite the presence of multiple substituents, with all carbon-carbon bond lengths in the aromatic system measuring approximately 140 picometers, intermediate between typical single and double bond lengths [6].

The conformational analysis reveals that the isopropyl substituent, located at the para position relative to the chlorine atom, adopts a preferred orientation that minimizes steric interactions with neighboring substituents . The isopropyl group's tetrahedral geometry, with carbon-carbon bond lengths of approximately 152-154 picometers, extends away from the aromatic plane to reduce unfavorable van der Waals interactions [8]. The bromine and chlorine atoms, positioned at adjacent carbons on the benzene ring, create a 1,2-dihalogen substitution pattern that influences the overall molecular dipole moment and electronic distribution [9].

| Parameter | Value | Source/Reference |

|---|---|---|

| Molecular Formula | C9H10BrCl | PubChem data [1] |

| Molecular Weight (g/mol) | 233.53 | PubChem calculation [1] |

| IUPAC Name | 2-Bromo-1-chloro-4-propan-2-ylbenzene | IUPAC nomenclature [1] [2] |

| Bond Angles (benzene ring) | ~120° | Benzene geometry [3] [4] |

| C-C Bond Length (benzene) | ~140 pm | Literature values [6] |

| C-H Bond Length | ~110 pm | Literature values [8] |

| C-Br Bond Length (estimated) | ~192-195 pm | Estimated from bromobenzene analogs [8] |

| C-Cl Bond Length (estimated) | ~174-176 pm | Estimated from chlorobenzene analogs [8] |

| Ring Planarity | Planar aromatic ring | Aromatic character [4] [5] |

| Hybridization (ring carbons) | sp2 | Standard benzene hybridization [5] |

The molecular geometry analysis indicates that the compound exhibits moderate steric hindrance due to the proximity of the bromine atom to the isopropyl group . This spatial arrangement influences the compound's reactivity patterns and conformational preferences, with the bulky isopropyl group potentially restricting rotation around the carbon-benzene bond axis.

Crystallographic Data and Bonding Patterns

The crystallographic analysis of 3-bromo-4-chloroisopropylbenzene reveals distinct bonding characteristics that differentiate it from simpler halogenated benzene derivatives. While specific crystal structure data for this compound remains limited in the literature, comparative analysis with related halogenated aromatic compounds provides insight into its structural features [10] .

The carbon-halogen bond lengths in the compound exhibit the expected trends based on atomic radii and electronegativity differences. The carbon-chlorine bond, estimated at 174-176 picometers, demonstrates the characteristic length observed in chlorinated aromatic systems such as chlorobenzene, where experimental measurements show carbon-chlorine distances of 173.7 picometers [8]. The carbon-bromine bond, with an estimated length of 192-195 picometers, aligns with values observed in brominated aromatic compounds, reflecting the larger atomic radius of bromine compared to chlorine [8].

The bonding patterns within the aromatic system maintain the delocalized character typical of benzene derivatives, with equal carbon-carbon bond lengths throughout the ring structure [6]. The presence of halogen substituents introduces slight perturbations to the electron density distribution, creating regions of electron withdrawal that influence the compound's electronic properties [12] [13].

| Compound | C-Cl Bond Length (pm) | C-Br Bond Length (pm) | Molecular Weight (g/mol) | Crystal System |

|---|---|---|---|---|

| 1-Bromo-4-chlorobenzene | Not available | Not available | 191.45 | Various polymorphs [14] |

| Chlorobenzene | 173.7 | N/A | 112.56 | Monoclinic [8] |

| Bromobenzene | N/A | ~192 | 157.01 | Orthorhombic [8] |

| 3-Bromo-4-chloroisopropylbenzene | Estimated: 174-176 | Estimated: 192-195 | 233.53 | Not determined |

The bonding analysis reveals that both halogen atoms participate in weak conjugative interactions with the aromatic pi-system through their non-bonding electron pairs [12] [15]. However, the strong inductive electron-withdrawing effects of both chlorine and bromine dominate over these resonance contributions, resulting in a net electron-deficient aromatic system [13]. This electronic depletion manifests in reduced reactivity toward electrophilic aromatic substitution reactions compared to unsubstituted benzene [12].

| Bond Type | Bond Length (pm) | Bond Character | Electronic Effect |

|---|---|---|---|

| C-C (aromatic) | ~140 | Delocalized aromatic | Aromatic stabilization [6] |

| C-H (aromatic) | ~110 | Sigma bond | Electron donating (weak) [8] |

| C-Br | ~192-195 | Sigma bond with some ionic character | Electron withdrawing (moderate) [13] |

| C-Cl | ~174-176 | Sigma bond with some ionic character | Electron withdrawing (strong) [13] |

| C-C (isopropyl) | ~152-154 | Sigma bond (sp3-sp3) | Electron donating (weak) [8] |

| C-H (isopropyl) | ~110-112 | Sigma bond (sp3-s) | Electron donating (weak) [8] |

The crystallographic data suggests that intermolecular interactions in the solid state likely involve halogen-halogen contacts and weak hydrogen bonding between aromatic and aliphatic hydrogen atoms [16] [17]. These non-covalent interactions contribute to the overall crystal packing arrangement and influence the compound's physical properties.

Comparative Analysis with Isomeric Forms

The structural analysis of 3-bromo-4-chloroisopropylbenzene necessitates comparison with its positional isomers to understand the influence of substituent positioning on molecular properties. The compound exists as one member of a series of nine possible positional isomers, each maintaining the same molecular formula C9H10BrCl while differing in the spatial arrangement of substituents around the benzene ring [14] [18].

The isomeric forms can be systematically categorized based on their substitution patterns, ranging from 1,2,3-trisubstituted to 1,3,5-trisubstituted arrangements. Each isomer exhibits distinct electronic and steric properties that influence their physical characteristics and chemical reactivity [14] [19]. The original compound, featuring a 1,2,4-trisubstituted pattern, represents an intermediate case in terms of steric congestion and electronic effects.

| Isomer Type | IUPAC Name | Substitution Pattern | Relationship to Original |

|---|---|---|---|

| Original Compound | 3-Bromo-4-chloroisopropylbenzene | 1,2,4-trisubstituted | Reference compound |

| Positional Isomer 1 | 2-Bromo-3-chloroisopropylbenzene | 1,2,3-trisubstituted | Positional isomer [14] |

| Positional Isomer 2 | 2-Bromo-4-chloroisopropylbenzene | 1,2,4-trisubstituted | Positional isomer [14] |

| Positional Isomer 3 | 2-Bromo-5-chloroisopropylbenzene | 1,2,5-trisubstituted | Positional isomer [14] |

| Positional Isomer 4 | 2-Bromo-6-chloroisopropylbenzene | 1,2,6-trisubstituted | Positional isomer [14] |

| Positional Isomer 5 | 3-Bromo-2-chloroisopropylbenzene | 1,2,3-trisubstituted | Positional isomer [14] |

| Positional Isomer 6 | 3-Bromo-5-chloroisopropylbenzene | 1,3,5-trisubstituted | Positional isomer [14] |

| Positional Isomer 7 | 3-Bromo-6-chloroisopropylbenzene | 1,3,6-trisubstituted | Positional isomer [14] |

| Positional Isomer 8 | 4-Bromo-3-chloroisopropylbenzene | 1,3,4-trisubstituted | Positional isomer [14] |

The comparative analysis reveals significant variations in molecular properties among the isomeric forms. The dipole moment, a critical parameter for understanding intermolecular interactions, varies substantially depending on the relative positions of the polar substituents [9] [20]. Isomers with symmetrical substitution patterns, such as the 1,3,5-trisubstituted form, exhibit lower dipole moments due to vector cancellation effects, while asymmetrical arrangements result in higher net dipole moments [9].

The electronic effects of substituents demonstrate complex interactions that depend on their relative positions. The isopropyl group consistently provides weak electron-donating effects through inductive mechanisms, while the halogen atoms exert competing inductive and resonance effects [12] [15]. The chlorine atom's stronger electron-withdrawing inductive effect compared to bromine creates a gradient of electron density that varies among isomeric forms [13].

| Property | 3-Bromo-4-chloroisopropylbenzene | Typical Isomeric Variation | Structural Significance |

|---|---|---|---|

| Molecular Weight | 233.53 g/mol | Identical | Constant across isomers [1] |

| Boiling Point (estimated) | ~240-250°C | ±5-10°C variation | Influenced by intermolecular forces [14] |

| Melting Point (estimated) | ~25-35°C | ±10-20°C variation | Affected by crystal packing [14] |

| Dipole Moment | Moderate (1.5-2.5 D) | Varies with substitution pattern | Depends on molecular symmetry [9] |

| Electronic Effects | Electron-withdrawing halogens | Similar electronic effects | Cumulative halogen effects [12] [13] |

| Steric Hindrance | Moderate (ortho to isopropyl) | Varies with halogen positions | Critical for reactivity |

| Reactivity Pattern | Deactivated aromatic ring | Similar deactivation pattern | Determines substitution sites [12] |

| Substitution Directing Effect | Meta-directing (halogen influence) | Depends on substitution pattern | Controls further substitution [15] |

The steric considerations among isomeric forms reveal that arrangements placing bulky substituents in adjacent positions experience greater steric strain, potentially affecting conformational stability and reactivity [21]. The 1,2,3-trisubstituted isomers, for instance, exhibit higher steric congestion compared to the 1,3,5-trisubstituted forms, influencing their physical properties and chemical behavior.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

|---|---|---|---|---|

| Bromine (-Br) | Electron-withdrawing (moderate) | Electron-donating (weak) | Slightly deactivating | Ortho/para-directing [12] [13] |

| Chlorine (-Cl) | Electron-withdrawing (strong) | Electron-donating (weak) | Moderately deactivating | Ortho/para-directing [12] [13] |

| Isopropyl (-CH(CH3)2) | Electron-donating (weak) | None (no π-system) | Weakly activating | Ortho/para-directing [15] |

| Combined Effect | Net electron-withdrawing | Weak electron-donating | Moderately deactivating | Competition between effects [12] [15] |

The analysis of electronic effects across isomeric forms demonstrates that the cumulative influence of all three substituents creates a moderately deactivated aromatic system [12] [13]. The competition between the electron-donating isopropyl group and the electron-withdrawing halogen atoms results in a net electron-deficient benzene ring, with the exact degree of deactivation varying among positional isomers based on the spatial arrangement of substituents [15].

The halogenation of aromatic compounds represents a fundamental transformation in organic chemistry, enabling the systematic introduction of halogen substituents onto benzene rings [1] [2]. This process proceeds through electrophilic aromatic substitution mechanisms, where the halogen electrophile attacks the electron-rich aromatic system [3] [4].

Mechanistic Pathways and Reaction Conditions

The halogenation of benzene derivatives follows a well-established three-step mechanism involving electrophile generation, aromatic ring attack, and proton elimination [1] [2]. For the synthesis of compounds bearing both bromine and chlorine substituents, sequential halogenation reactions are typically employed, with the order of introduction being critical for achieving the desired substitution pattern [5] [6].

Bromination Methodology: Bromination reactions utilize molecular bromine in conjunction with Lewis acid catalysts such as iron tribromide or aluminum bromide [7] [8]. The catalyst polarizes the bromine-bromine bond, generating the electrophilic bromine species necessary for aromatic ring activation [9] [10]. Optimal reaction conditions typically involve temperatures between 0-25°C to maintain selectivity while ensuring reasonable reaction rates [8] [5].

Chlorination Protocols: Chlorination follows analogous mechanistic pathways, employing chlorine gas or chlorine-containing reagents with ferric chloride or aluminum chloride catalysts [7] [6]. The reaction proceeds efficiently at room temperature, yielding chlorobenzene derivatives in good yields when properly controlled [9] [5].

Sequential Halogenation Strategies: For multi-halogenated products like 3-bromo-4-chloroisopropylbenzene, the directing effects of previously installed substituents become paramount [11] [6]. The isopropyl group, being an ortho-para directing activating group, influences the regioselectivity of subsequent halogenation reactions [12] [13].

| Halogen | Lewis Acid Catalyst | Temperature (°C) | Reaction Rate | Selectivity | Typical Yield (%) |

|---|---|---|---|---|---|

| Br₂ | FeBr₃ or AlBr₃ | 0-25 | Moderate | Good | 70-90 |

| Cl₂ | FeCl₃ or AlCl₃ | 0-25 | Moderate | Good | 70-90 |

| I₂ | HIO₃ + H₂SO₄ | 25-80 | Slow | Poor | 40-70 |

| F₂ | N/A (special conditions) | Variable | Very fast | Poor | 20-50 |

Directing Group Influences

The presence of the isopropyl substituent significantly impacts the regioselectivity of halogenation reactions [12] [11]. As an alkyl group, the isopropyl moiety acts as a weakly activating, ortho-para directing group through hyperconjugative effects [13] [14]. This directing influence must be carefully considered when planning synthetic routes to achieve the desired 3-bromo-4-chloro substitution pattern [11] [6].

The electronic effects of previously installed halogen atoms also influence subsequent halogenation steps [11] [6]. Chlorine and bromine atoms are mildly deactivating groups that exhibit ortho-para directing properties through resonance donation, despite their overall electron-withdrawing nature [12] [14].

Alkylation and Isopropyl Group Introduction Strategies

The installation of isopropyl groups onto aromatic systems represents a significant synthetic challenge due to the propensity for carbocation rearrangements during traditional Friedel-Crafts alkylation reactions [15] [16]. Multiple strategic approaches have been developed to address these limitations and enable efficient isopropyl group introduction [17] [18].

Friedel-Crafts Alkylation Approaches

Direct Alkylation with Isopropyl Halides: The reaction of benzene with isopropyl chloride in the presence of aluminum chloride represents the most direct approach for isopropyl group installation [15] [19]. However, this methodology suffers from significant limitations due to carbocation rearrangement tendencies [16] [18]. Primary alkyl halides readily rearrange to more stable secondary carbocations, leading to mixtures of products [19] [20].

The mechanism involves initial formation of the isopropyl carbocation through aluminum chloride-mediated ionization of the carbon-halogen bond [15] [17]. This secondary carbocation, being relatively stable, undergoes electrophilic attack on the aromatic ring to form the sigma complex intermediate [19] [21]. Subsequent deprotonation restores aromaticity and yields the isopropylbenzene product [17] [22].

Alternative Alkylating Agents: To circumvent rearrangement issues, alternative alkylating agents have been developed [16] [18]. Isopropyl alcohol can serve as an alkylating agent when treated with strong Lewis acids such as boron trifluoride [16] [23]. The mechanism involves protonation of the hydroxyl group followed by elimination to generate the isopropyl carbocation [16].

Alkene-based alkylation represents another viable approach, utilizing propene in the presence of acidic catalysts [24] [23]. This methodology avoids the formation of primary carbocations entirely, directly generating the desired secondary carbocation through protonation of the alkene [23].

Optimization Strategies and Reaction Conditions

Temperature Control: Careful temperature control proves essential for minimizing side reactions and achieving optimal selectivity [25] [26]. Lower temperatures favor the desired alkylation pathway while reducing the occurrence of polyalkylation and rearrangement processes [15] [27].

Catalyst Selection and Loading: The choice of Lewis acid catalyst significantly impacts reaction efficiency and selectivity [25] [26]. Aluminum chloride remains the most commonly employed catalyst, though alternative Lewis acids such as boron trifluoride and lanthanide triflates offer improved selectivity under specific conditions [25] [27].

| Alkylating Agent | Catalyst | Temperature (°C) | Rearrangement Risk | Typical Yield (%) | Major Limitation |

|---|---|---|---|---|---|

| Primary alkyl halides | AlCl₃ | 0-50 | High | 40-70 | Carbocation rearrangement |

| Secondary alkyl halides | AlCl₃ | 0-50 | Moderate | 60-80 | Some rearrangement |

| Tertiary alkyl halides | AlCl₃ | 0-50 | Low | 70-90 | Polyalkylation |

| Alkenes | H₂SO₄ or BF₃ | 0-80 | Low | 60-85 | Regioselectivity |

| Alcohols | BF₃ | 0-60 | Moderate | 50-80 | Water formation |

Solvent Effects: Solvent selection dramatically influences reaction outcomes in Friedel-Crafts alkylation [25] [26]. Polar aprotic solvents such as nitrobenzene stabilize ionic intermediates and improve reaction yields [25]. Non-polar solvents like dichloromethane provide better selectivity but may result in lower overall yields [26].

Acylation-Reduction Approach

An alternative strategy involves Friedel-Crafts acylation followed by reduction to install isopropyl groups [18] [20]. This two-step approach eliminates rearrangement issues entirely since acyl carbocations do not undergo rearrangement [18] [21]. The initial acylation step introduces a propanoyl group, which is subsequently reduced to the isopropyl group using Clemmensen or Wolff-Kishner reduction conditions [16] [20].

This methodology offers superior regioselectivity and eliminates the polyalkylation issues inherent in direct alkylation approaches [18] [21]. However, the additional synthetic step and harsh reduction conditions may limit its applicability in certain contexts [16] [20].

Catalytic Systems in Multi-Substituted Benzene Synthesis

The synthesis of multi-substituted benzene derivatives requires sophisticated catalytic systems capable of controlling both reactivity and selectivity [28] [29]. The development of efficient catalytic methodologies has enabled access to complex substitution patterns that were previously challenging to achieve through traditional synthetic approaches [30] [31].

Lewis Acid Catalysis

Traditional Lewis Acids: Aluminum chloride and related Lewis acids remain the workhorses of electrophilic aromatic substitution chemistry [25] [27]. These catalysts activate electrophiles through coordination and facilitate the formation of reactive species capable of attacking aromatic rings [13] [32]. However, traditional Lewis acids suffer from limitations including moisture sensitivity, difficulty in recovery, and formation of stoichiometric waste [25] [26].

Advanced Lewis Acid Systems: Modern catalytic developments have focused on improving catalyst efficiency and environmental compatibility [25] [27]. Lanthanide triflates offer enhanced selectivity and can operate under aqueous conditions, representing a significant advancement over traditional systems [25]. These catalysts demonstrate superior performance in complex substrate transformations while maintaining high levels of regioselectivity [27] [32].

Heterogeneous Catalysts: Zeolite-based catalytic systems provide advantages in terms of catalyst recovery and environmental impact [25] [26]. These materials offer well-defined active sites and can be easily separated from reaction products, enabling catalyst reuse and reducing waste generation [23]. Metal-organic frameworks represent an emerging class of heterogeneous catalysts with tunable properties and exceptional selectivity [27] [32].

| Catalyst Type | Activity | Selectivity | Recovery | Moisture Sensitivity | Cost | Environmental Impact |

|---|---|---|---|---|---|---|

| AlCl₃ | High | Moderate | Difficult | High | Low | High |

| FeCl₃ | High | Moderate | Difficult | High | Low | High |

| AlBr₃ | High | Moderate | Difficult | High | Moderate | High |

| BF₃ | Moderate | Good | Difficult | High | Moderate | High |

| TfOH | Very High | Excellent | Moderate | High | High | Moderate |

| Zeolites | Moderate | Good | Easy | Low | Moderate | Low |

| Ionic Liquids | Moderate | Good | Easy | Low | High | Low |

Innovative Catalytic Approaches

Organocatalysis: The application of organocatalytic systems to benzene synthesis has opened new avenues for sustainable chemical transformations [30]. These systems operate under mild conditions and avoid the use of toxic metal catalysts, representing a significant advancement in green chemistry approaches [30] [33].

Transition Metal Catalysis: Molybdenum-catalyzed systems have demonstrated remarkable efficiency in the construction of multi-substituted benzene frameworks [29]. These catalysts enable modular synthesis approaches that provide access to diverse substitution patterns through programmable reaction sequences [29] [30].

Dual Catalytic Systems: The development of dual catalytic systems combining Lewis acids with additional catalytic components has enhanced both reactivity and selectivity [27] [32]. These systems enable complex transformations that would be challenging to achieve using single-catalyst approaches [25] [26].

Process Optimization and Scale-Up Considerations

Continuous Flow Processing: Continuous flow reactors offer significant advantages for large-scale synthesis of multi-substituted benzenes [25] [26]. These systems provide enhanced heat and mass transfer, improved safety profiles, and better control over reaction parameters [27]. The ability to precisely control residence times enables optimization of selectivity while maintaining high throughput [26].

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating aromatic substitution reactions [25]. This technology enables rapid heating and enhanced reaction rates while maintaining excellent selectivity [27]. The ability to achieve high temperatures rapidly can overcome kinetic barriers and enable reactions that are sluggish under conventional heating [25] [26].

Response Surface Methodology: Advanced optimization techniques such as response surface methodology enable systematic optimization of multiple reaction parameters simultaneously [27] [32]. These approaches provide mathematical models that predict optimal conditions for achieving desired yields and selectivities [27] [34].

Purification and Isolation Techniques

The purification and isolation of 3-bromo-4-chloroisopropylbenzene and related compounds requires careful selection of appropriate separation techniques based on the physical and chemical properties of the target molecule and associated impurities [35] [36]. Modern purification strategies combine multiple techniques to achieve the high levels of purity required for further synthetic applications [37] [38].

Distillation-Based Separations

Fractional Distillation: The separation of closely boiling aromatic compounds requires sophisticated distillation techniques [39] [40]. Fractional distillation columns with high theoretical plate numbers enable the separation of isomeric products and unreacted starting materials [41] [40]. The selection of appropriate column packing and reflux ratios proves critical for achieving the desired separation efficiency [39] [42].

Vacuum Distillation: For thermally sensitive compounds or those with high boiling points, vacuum distillation provides an effective purification method [36] [37]. The reduced pressure enables distillation at lower temperatures, minimizing thermal decomposition while maintaining separation efficiency [39] [43]. This technique proves particularly valuable for multi-substituted benzene derivatives that may undergo degradation at elevated temperatures [37] [38].

Azeotropic Distillation: Complex mixtures containing azeotropic compositions require specialized distillation techniques [41] [40]. The addition of entraining agents can break azeotropes and enable separation of components that would otherwise be inseparable by simple distillation [39] [41]. This approach has found particular application in the separation of benzene derivatives from industrial mixtures [44] [41].

Crystallization and Solid-State Purification

Recrystallization: Crystallization techniques exploit differences in solubility to achieve high-purity products [45] [36]. The selection of appropriate solvents and crystallization conditions enables the rejection of impurities while maximizing product recovery [46] [37]. Multi-solvent systems and seeded crystallizations provide enhanced control over crystal formation and purity [39] [36].

Sublimation: For compounds with appropriate vapor pressure characteristics, sublimation offers an efficient purification method [36] [37]. This technique enables the separation of sublimable compounds from non-volatile impurities through direct solid-to-vapor-to-solid transitions [39] [37]. The method proves particularly effective for small-scale purifications where high purity is essential [36] [47].

Chromatographic Separations

Column Chromatography: Silica gel column chromatography remains a versatile and widely applicable purification technique [35] [48]. The selection of appropriate mobile phase compositions enables the separation of compounds with similar polarities [36] [37]. Gradient elution techniques provide enhanced resolution for complex mixtures containing multiple components [35] [48].

High-Performance Liquid Chromatography: For analytical-scale purifications or when extremely high purity is required, preparative HPLC offers unmatched resolution [49] [37]. This technique enables the separation of closely related isomers and provides access to compounds with purities exceeding 99% [36] [49]. However, the high cost and limited throughput restrict its application to specialized cases [37] [47].

Gas Chromatography: For volatile compounds, preparative gas chromatography can provide excellent separation efficiency [49] [37]. This technique offers high resolution and is particularly valuable for separating isomeric products [49]. The method requires compounds to be thermally stable under the separation conditions [37].

Extraction-Based Purifications

Liquid-Liquid Extraction: Extraction techniques exploit differences in partition coefficients between immiscible phases [44] [50]. For aromatic compounds, the selection of appropriate organic solvents and aqueous phases enables selective extraction of target compounds [45] [50]. Multiple extraction cycles enhance separation efficiency and product recovery [44] [42].

Solid-Phase Extraction: Modern solid-phase extraction techniques provide rapid and efficient purification for small-scale applications [37]. These methods use specialized sorbent materials to selectively retain either the target compound or impurities [50] [37]. The technique offers advantages in terms of solvent consumption and processing time [36] [37].

Supercritical Fluid Extraction: Supercritical carbon dioxide extraction offers an environmentally friendly alternative for certain applications [37]. This technique provides excellent selectivity and enables solvent-free isolation of products [37]. However, the specialized equipment requirements limit its widespread adoption [37].

| Technique | Principle | Scale | Purity Achieved (%) | Cost | Time Required | Typical Recovery (%) |

|---|---|---|---|---|---|---|

| Distillation | Boiling point difference | Large | 90-98 | Low | 1-4 hours | 85-95 |

| Crystallization | Solubility difference | Large | 95-99 | Low | 2-24 hours | 70-90 |

| Column Chromatography | Adsorption affinity | Medium | 95-99 | Moderate | 2-8 hours | 80-95 |

| Liquid-Liquid Extraction | Partition coefficient | Large | 80-95 | Low | 1-2 hours | 85-95 |

| Sublimation | Vapor pressure | Small | 95-99 | Moderate | 2-6 hours | 60-85 |

| Preparative HPLC | Retention time | Small | 98-99.5 | High | 30 min-2 hours | 70-90 |

Specialized Purification Approaches

Membrane Separations: Emerging membrane technologies offer potential advantages for large-scale separations [41]. These techniques exploit differences in molecular size or transport properties to achieve selective separations [44] [41]. While still under development for aromatic compound separations, membrane-based approaches show promise for industrial applications [41].

Inclusion Complex Formation: Cyclodextrin-based separations represent a specialized approach for aromatic compound purification [44]. These techniques exploit host-guest interactions to achieve selective separations that would be challenging using conventional methods [44]. The approach has demonstrated particular utility for benzene derivative separations [44].